2-Chloro-5-(1-piperazinyl)benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1-piperazinyl)benzoicacidethylester is a chemical compound that features a chloro-substituted benzene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-piperazinyl)benzoicacidethylester typically involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine under specific conditions. The nitro group is first reduced to an amine, followed by esterification with ethanol to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-piperazinyl)benzoicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Chloro-5-(1-piperazinyl)benzoicacidethylester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-piperazinyl)benzoicacidethylester involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-piperazinyl)pyrazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Methyl 2-chloro-5-(4-methyl-1-piperazinyl)benzoate hydrochloride
Uniqueness
2-Chloro-5-(1-piperazinyl)benzoicacidethylester is unique due to its specific combination of a chloro-substituted benzene ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1043456-55-8 |
---|---|
Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
ethyl 2-chloro-5-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-18-13(17)11-9-10(3-4-12(11)14)16-7-5-15-6-8-16/h3-4,9,15H,2,5-8H2,1H3 |
InChI Key |
OVJVIASOVPPMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.